molecular formula C14H17N3O3 B11389058 2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11389058
M. Wt: 275.30 g/mol
InChI Key: ZKZAJKQURSEBQN-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a phenoxy group and an oxadiazole ring, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with hydrazine derivatives to form the oxadiazole ring.

    Acetamide Formation: The final step involves the reaction of the oxadiazole intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.

    Reduction: Reduction reactions may target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The phenoxy and oxadiazole rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the phenoxy or oxadiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, modulating their activity. The phenoxy and oxadiazole moieties may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-thiadiazol-3-yl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the ethyl group and the oxadiazole ring in 2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide may confer unique properties, such as enhanced lipophilicity, stability, or biological activity compared to its analogs.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C14H17N3O3/c1-4-12-14(17-20-16-12)15-13(18)8-19-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,17,18)

InChI Key

ZKZAJKQURSEBQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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